molecular formula C13H12FN3S B2719275 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1004193-64-9

1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B2719275
CAS No.: 1004193-64-9
M. Wt: 261.32
InChI Key: FLOHGHPFAPCJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a fluorobenzyl group, an isothiocyanate group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Addition of the Isothiocyanate Group: The isothiocyanate group can be added through the reaction of the corresponding amine with thiophosgene or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines or alcohols to form thioureas or thiocarbamates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products:

    Oxidation Products: Corresponding sulfoxides or sulfones.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Thioureas or thiocarbamates.

Scientific Research Applications

1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic properties.

    Biological Studies: It is used as a probe to study the interaction of isothiocyanate groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves the interaction of the isothiocyanate group with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Unique due to the combination of fluorobenzyl and isothiocyanate groups.

    1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Similar structure but with a chloro group instead of a fluoro group.

    1-(4-Methyl-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness: The presence of the fluorobenzyl group in this compound imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-3-5-12(14)6-4-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOHGHPFAPCJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.